4-Nitro-2-(4-T-butylphenyl)benzoic acid
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Overview
Description
4-Nitro-2-(4-T-butylphenyl)benzoic acid is an organic compound with the molecular formula C15H15NO4 It is characterized by the presence of a nitro group (-NO2) and a tert-butyl group (-C(CH3)3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(4-T-butylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2-(4-T-butylphenyl)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the nitration process makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Electrophiles such as halogens (e.g., bromine), Lewis acids as catalysts.
Esterification: Alcohols (e.g., methanol), sulfuric acid as catalyst.
Major Products Formed
Reduction: 4-Amino-2-(4-T-butylphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Esterification: Methyl 4-nitro-2-(4-T-butylphenyl)benzoate.
Scientific Research Applications
4-Nitro-2-(4-T-butylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(4-T-butylphenyl)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the tert-butyl group, making it less sterically hindered.
2-(4-T-butylphenyl)benzoic acid:
4-Amino-2-(4-T-butylphenyl)benzoic acid: The reduced form of 4-Nitro-2-(4-T-butylphenyl)benzoic acid, with different chemical properties.
Uniqueness
This compound is unique due to the combination of the nitro and tert-butyl groups on the benzoic acid core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)12-6-4-11(5-7-12)15-10-13(18(21)22)8-9-14(15)16(19)20/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYFHDHEPATWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690602 |
Source
|
Record name | 4'-tert-Butyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-81-2 |
Source
|
Record name | 4'-tert-Butyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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